1,4-Ditert-butyl-2,5-dinitrobenzene

Description

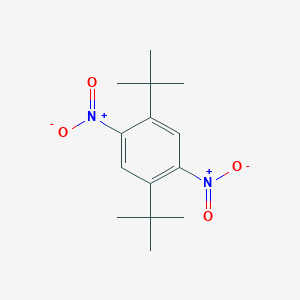

1,4-Ditert-butyl-2,5-dinitrobenzene is a nitro-substituted aromatic compound featuring two tert-butyl groups at the 1,4-positions and nitro groups at the 2,5-positions. The tert-butyl groups confer steric bulk and electron-withdrawing effects, which influence solubility, crystallinity, and reactivity. Potential applications include materials science, where electron-deficient aromatic systems are valuable in optoelectronics or as intermediates in organic synthesis.

Properties

IUPAC Name |

1,4-ditert-butyl-2,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUWVFBKBKKTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects: Alkoxy vs. Tert-Butyl Groups

- 1,4-Di-n-heptyloxy-2,5-dinitrobenzene (I): Features flexible n-heptyloxy chains. The alkoxy groups enhance solubility in nonpolar solvents and influence crystal packing, as evidenced by its yellow crystalline form .

- 1,4-Ditert-butyl-2,5-dinitrobenzene : The tert-butyl groups introduce significant steric hindrance, reducing solubility in common solvents but improving thermal stability. This bulkiness may also hinder electrophilic substitution reactions compared to alkoxy derivatives.

Electron-Withdrawing Groups: Nitro vs. Trichloromethyl

- 1,4-Dichloro-2,5-bis(trichloromethyl)benzene : Contains trichloromethyl groups, which are strong electron-withdrawing groups (EWGs). These substituents deactivate the aromatic ring toward electrophilic attack but enhance stability in harsh conditions .

- This compound : Nitro groups are also EWGs but offer greater polarizability, influencing electronic properties in materials applications. The tert-butyl groups add steric effects absent in trichloromethyl analogs.

Halogenated Analogs: Bromo and Methyl Substituents

- 1,4-Dibromo-2,5-dimethylbenzene : Bromine atoms act as leaving groups, enabling Suzuki coupling or nucleophilic substitution. Methyl groups donate electrons, activating the ring toward electrophiles .

- This compound : Nitro groups deactivate the ring, directing reactions to specific positions. The tert-butyl groups further reduce reactivity compared to halogenated analogs.

Key Research Findings

- Synthetic Pathways : Nitration of 1,4-disubstituted benzenes is a common route for dinitrobenzene derivatives, with substituents dictating isomer separation (e.g., 2,5- vs. 2,3-dinitro products) .

- Steric vs. Electronic Effects : Bulky tert-butyl groups dominate the physical properties of this compound, whereas alkoxy or halogen substituents prioritize electronic effects .

- Applications : Nitroaromatics with tert-butyl groups are understudied in biomedicine but show promise in materials science due to thermal stability and electronic tunability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.